N-{1,1,1,3,3,3-hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide
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Overview
Description
N-{1,1,1,3,3,3-Hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide is a complex organic compound characterized by the presence of multiple fluorine atoms, a benzothiazole ring, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-Hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of fluorine atoms, and the coupling of the phenylpropanamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-Hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{1,1,1,3,3,3-Hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be employed in the study of biological systems and interactions due to its unique structural features.
Industry: Utilized in the production of advanced materials and chemicals with specialized properties.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-Hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and benzothiazole ring play a crucial role in its binding affinity and activity. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorine content but different functional groups.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with a different structural arrangement.
Uniqueness
N-{1,1,1,3,3,3-Hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide is unique due to its combination of a benzothiazole ring, multiple fluorine atoms, and a phenylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H14F7N3OS |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H14F7N3OS/c20-12-7-8-13-14(10-12)31-16(27-13)29-17(18(21,22)23,19(24,25)26)28-15(30)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,27,29)(H,28,30) |
InChI Key |
PSGWYRNKEUWATA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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